molecular formula C8H17ClN2O3 B2477832 Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride CAS No. 2411292-54-9

Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride

Cat. No. B2477832
M. Wt: 224.69
InChI Key: ZYOZHPCSXRPWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” is a complex organic compound. Unfortunately, there is limited information available on this specific compound. However, similar compounds such as “Methyl 3-aminopropionate hydrochloride” are known. This compound is prepared by esterification of Β-Alanine1. It is used in the synthesis of bidentate pyridine-acid ligand1.



Synthesis Analysis

The synthesis of similar compounds like “Methyl 3-aminopropionate hydrochloride” involves the esterification of Β-Alanine2. However, the specific synthesis process for “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” is not directly available. However, related compounds like “Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride” have a molecular weight of 243.733. The InChI code provides a standard way to encode the molecular structure using text3.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not readily available. However, esters like this can undergo condensation reactions similar to the aldol reaction called a Claisen Condensation4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not directly available. However, similar compounds like “Methyl 3-amino-3- (3-methoxyphenyl)propanoate hydrochloride” are solid at room temperature5.


Scientific Research Applications

Automated Synthesis of Oligonucleotides

Research by Vu et al. (1995) explored the use of a phthaloyl protecting group in the automated synthesis of oligonucleotides with 3'-propanolamine modifications. They found that the phthaloyl group provided the best stability for synthesizing 3' amine-modified oligonucleotides, showcasing the importance of chemical stability in nucleic acid chemistry (Vu et al., 1995).

Asymmetric Biocatalysis

Li et al. (2013) utilized Methylobacterium oryzae for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This study highlights the potential of biocatalysis in the stereoselective synthesis of pharmaceuticals (Li et al., 2013).

Immunomodulation

Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, indicating the potential of such compounds in immunomodulatory therapies (Kiuchi et al., 2000).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) investigated the corrosion inhibition efficiency of Schiff bases derived from L-Tryptophan on stainless steel surfaces. This study underscores the application of organic compounds in protecting metal surfaces in acidic environments (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

The safety and hazards of “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not directly available. However, similar compounds like “Methyl 3-amino-3- (3-methoxyphenyl)propanoate hydrochloride” have hazard statements H302, H315, H319, H3355.


Future Directions

The future directions for “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not directly available. However, similar compounds are being used in the synthesis of histone deacetylase inhibitors, which are of interest in the field of medicinal chemistry2.


properties

IUPAC Name

methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-10(7(11)3-5-9)6-4-8(12)13-2;/h3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIYUZNMZRFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)C(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride

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